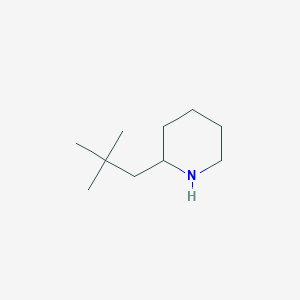

2-Neopentylpiperidine

Description

2-Neopentylpiperidine is a substituted piperidine derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the second carbon of the piperidine ring. Its chemical structure confers significant steric bulk, which influences its physicochemical properties and reactivity. The compound is identified by two CAS numbers: 383128-30-1 (95% purity) and 1306604-66-9, both listed as discontinued products . Historically, it has been utilized as an intermediate in organic synthesis, though its discontinued status suggests challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIHSGXAWYJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Neopentylpiperidine typically involves the alkylation of piperidine with neopentyl halides. One common method is the reaction of piperidine with neopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Neopentylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The neopentyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in solvents like dichloromethane or acetonitrile.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of this compound, such as secondary amines.

Substitution: Substituted derivatives of this compound with various functional groups.

Scientific Research Applications

2-Neopentylpiperidine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Neopentylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Nipecotamide and nipecotic acid derivatives incorporate polar groups (amide, ester), enhancing solubility in polar solvents compared to the hydrophobic alkyl-substituted piperidines .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Findings :

- 2-n-Propylpiperidine is produced at 100% concentration, indicating robust synthetic protocols and stability .

- This compound ’s discontinued status may correlate with challenges in purification (95% purity) or long-term storage .

Availability and Regulatory Considerations

- Nipecotamide : Available at 97% purity, though hygroscopicity necessitates controlled storage .

Biological Activity

2-Neopentylpiperidine is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a neopentyl group. Its molecular formula is , and it features a six-membered piperidine ring with a branched alkyl substituent. The unique structure contributes to its distinct biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurological pathways.

- Enzymatic Modulation : It has been investigated for its potential role in modulating enzyme activities, especially those involved in neurotransmitter metabolism.

- Cellular Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Therapeutic Applications

Research into the therapeutic applications of this compound has revealed several promising areas:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer drug. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Pain Management : The analgesic properties associated with piperidine derivatives suggest that this compound may be explored for pain management therapies.

Case Studies and Clinical Trials

- Anticancer Studies : A series of studies have evaluated the effectiveness of this compound against various cancer cell lines. These studies typically measure cell viability and apoptosis rates after treatment with different concentrations of the compound. Results indicate a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations .

- Neuropharmacological Assessments : Animal models have been used to assess the neuroprotective effects of this compound. Behavioral tests and biochemical assays demonstrated improvements in cognitive function and reduced markers of oxidative stress in treated groups compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduced oxidative stress | |

| Analgesic | Pain relief in models |

| Mechanism | Description |

|---|---|

| Receptor Interaction | Modulates neurotransmitter activity |

| Enzymatic Modulation | Influences enzyme activities |

| Cellular Effects | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.